rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,4S,5R)-2-azabicyclo[210]pentane-5-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure
Vorbereitungsmethoden
The synthesis of rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid can be compared with other similar bicyclic compounds, such as:
- rac-(1R,3R,4S)-3-methoxybicyclo[2.1.0]pentane-1-carboxylic acid
- rac-(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid
- rac-(1R,3R,4S)-3-phenylbicyclo[2.1.0]pentane-1-carboxylic acid
These compounds share a similar bicyclic structure but differ in their functional groups, leading to unique chemical properties and applications The uniqueness of rac-(1R,4S,5R)-2-azabicyclo[21
Eigenschaften
Molekularformel |
C5H7NO2 |
---|---|
Molekulargewicht |
113.11 g/mol |
IUPAC-Name |
(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid |
InChI |
InChI=1S/C5H7NO2/c7-5(8)3-2-1-6-4(2)3/h2-4,6H,1H2,(H,7,8)/t2-,3-,4-/m1/s1 |
InChI-Schlüssel |
JDXOMWGBNWVLJU-BXXZVTAOSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@@H]2N1)C(=O)O |
Kanonische SMILES |
C1C2C(C2N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.